Ro 25-6981
Ro 25-6981
Ro 25-6981 is a member of the class of piperidines that is 4-benzylpiperidine substituted by a 3-hydroxy-3-(4-hydroxyphenyl)-2-methylpropyl group at position 1 (the 1R,2S-stereoisomer). It is a potent antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. It has a role as a NMDA receptor antagonist, an anticonvulsant, an antidepressant and a neuroprotective agent. It is a member of piperidines, a member of phenols, a secondary alcohol, a tertiary amino compound and a member of benzenes. It is a conjugate base of a Ro 25-6981(1+).
Brand Name:
Vulcanchem
CAS No.:
169274-78-6
VCID:
VC21536954
InChI:
InChI=1S/C22H29NO2/c1-17(22(25)20-7-9-21(24)10-8-20)16-23-13-11-19(12-14-23)15-18-5-3-2-4-6-18/h2-10,17,19,22,24-25H,11-16H2,1H3/t17-,22+/m0/s1
SMILES:
CC(CN1CCC(CC1)CC2=CC=CC=C2)C(C3=CC=C(C=C3)O)O
Molecular Formula:
C22H29NO2
Molecular Weight:
339.5 g/mol
Ro 25-6981
CAS No.: 169274-78-6
Cat. No.: VC21536954
Molecular Formula: C22H29NO2
Molecular Weight: 339.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Ro 25-6981 is a member of the class of piperidines that is 4-benzylpiperidine substituted by a 3-hydroxy-3-(4-hydroxyphenyl)-2-methylpropyl group at position 1 (the 1R,2S-stereoisomer). It is a potent antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. It has a role as a NMDA receptor antagonist, an anticonvulsant, an antidepressant and a neuroprotective agent. It is a member of piperidines, a member of phenols, a secondary alcohol, a tertiary amino compound and a member of benzenes. It is a conjugate base of a Ro 25-6981(1+). |
|---|---|
| CAS No. | 169274-78-6 |
| Molecular Formula | C22H29NO2 |
| Molecular Weight | 339.5 g/mol |
| IUPAC Name | 4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol |
| Standard InChI | InChI=1S/C22H29NO2/c1-17(22(25)20-7-9-21(24)10-8-20)16-23-13-11-19(12-14-23)15-18-5-3-2-4-6-18/h2-10,17,19,22,24-25H,11-16H2,1H3/t17-,22+/m0/s1 |
| Standard InChI Key | WVZSEUPGUDIELE-HTAPYJJXSA-N |
| Isomeric SMILES | C[C@@H](CN1CCC(CC1)CC2=CC=CC=C2)[C@H](C3=CC=C(C=C3)O)O |
| SMILES | CC(CN1CCC(CC1)CC2=CC=CC=C2)C(C3=CC=C(C=C3)O)O |
| Canonical SMILES | CC(CN1CCC(CC1)CC2=CC=CC=C2)C(C3=CC=C(C=C3)O)O |
| Appearance | Solid powder |
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